11-Bromoundecanoic acid

Description

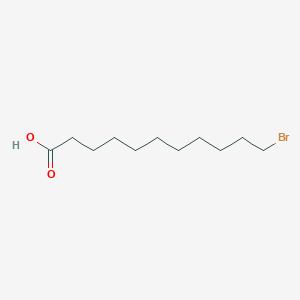

Structure

3D Structure

Properties

IUPAC Name |

11-bromoundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BrO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDGNRWYNOEIKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCBr)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062658 | |

| Record name | 11-Bromoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 11-Bromoundecanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19305 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2834-05-1 | |

| Record name | 11-Bromoundecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2834-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecanoic acid, 11-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002834051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-BROMOUNDECANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecanoic acid, 11-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 11-Bromoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-bromoundecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-Bromodecanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XJ6RQ2C4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 11-Bromoundecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Bromoundecanoic acid is a bifunctional organic compound featuring a terminal carboxylic acid and a terminal bromine atom on an eleven-carbon saturated backbone. This unique structure makes it a valuable intermediate in a variety of chemical syntheses, particularly in the fields of polymer chemistry, surface modification, and the development of pharmaceuticals and other bioactive molecules. Its ability to undergo reactions at both the carboxylic acid and the alkyl bromide moieties allows for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and visualizations of key chemical transformations.

Core Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][2] It is stable under normal conditions but is incompatible with strong bases, oxidizing agents, and reducing agents.[3][4]

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₁BrO₂ | [1][3] |

| Molecular Weight | 265.19 g/mol | [3][5] |

| CAS Number | 2834-05-1 | [3][5] |

| Appearance | White to beige crystalline chunks or powder | [1][3] |

| Melting Point | 45-51 °C | [3][6] |

| Boiling Point | 173-174 °C at 2 mmHg | [3][7] |

| Density | ~1.22 - 1.29 g/cm³ (estimate) | [2][3] |

| Solubility | Insoluble in water. Soluble in organic solvents such as chloroform, methanol, and ethanol. | [1][2] |

| pKa | ~4.78 (Predicted) | [3] |

| Flash Point | >113 °C | [3][5] |

| Refractive Index | ~1.512 (estimate) | [3] |

Chemical Synthesis

The most common and industrially relevant synthesis of this compound involves the anti-Markovnikov hydrobromination of 10-undecenoic acid. This reaction proceeds via a free-radical mechanism, typically initiated by peroxides or UV light, to ensure the bromine atom adds to the terminal carbon of the double bond.

Synthesis Pathway

Experimental Protocols

Synthesis of this compound from 10-Undecenoic Acid

This protocol details the anti-Markovnikov addition of hydrogen bromide to 10-undecenoic acid.

Materials:

-

10-Undecenoic acid (1.0 eq)

-

Anhydrous toluene (B28343)

-

Benzoyl peroxide (as a radical initiator, ~0.02 eq)

-

Anhydrous hydrogen bromide gas

-

Nitrogen or Argon gas

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask with a stir bar

-

Gas dispersion tube

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 10-undecenoic acid in anhydrous toluene (approximately 5 mL of toluene per gram of undecenoic acid).

-

Add benzoyl peroxide to the solution and stir until it dissolves.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly bubble anhydrous hydrogen bromide gas through the cooled solution via a gas dispersion tube while maintaining vigorous stirring. The reaction is exothermic and the temperature should be monitored and kept below 10 °C.

-

Continue the addition of HBr for 1-2 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, stop the flow of HBr and allow the mixture to warm to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to quench any remaining acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent such as hexane (B92381) to yield pure this compound.

Characterization and Analysis Workflow

A general workflow for the characterization and analysis of synthesized this compound is depicted below.

References

- 1. Synthesis of 11-Aminoundecanoic Acid | Semantic Scholar [semanticscholar.org]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. benchchem.com [benchchem.com]

- 4. archimer.ifremer.fr [archimer.ifremer.fr]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. WO2015019028A1 - Hydrobromination method - Google Patents [patents.google.com]

- 7. jfda-online.com [jfda-online.com]

An In-depth Technical Guide to the Physical Properties of 11-Bromoundecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Bromoundecanoic acid (CAS No: 2834-05-1) is a bifunctional organic compound featuring a terminal carboxylic acid group and a bromo group at the opposite end of an eleven-carbon aliphatic chain.[1] This structure makes it a valuable intermediate in various fields of chemical synthesis, including the production of pharmaceuticals, polymers, and functionalized materials for surface modification.[1][2] A thorough understanding of its physical properties is paramount for its effective use in research and development, enabling appropriate handling, reaction setup, and purification. This guide provides a detailed overview of the key physical and spectroscopic properties of this compound, complete with experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound have been reported across various sources. A summary of these quantitative properties is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₁BrO₂ | [2] |

| Molecular Weight | 265.19 g/mol | [2] |

| Appearance | White to off-white/beige crystalline powder or chunks. | [2][3] |

| Melting Point | 45-48 °C | [2] |

| 46-49 °C | [3] | |

| 48-51 °C | [1] | |

| Boiling Point | 173-174 °C at 2 mmHg | [1][2] |

| Density | 1.216 g/cm³ | [1] |

| ~1.289 g/cm³ (rough estimate) | [2] | |

| Water Solubility | Insoluble | [2][4] |

| Organic Solvent Solubility | Soluble in organic solvents like chloroform, methanol (B129727), and ethanol.[4] Expected to be soluble in solvents such as acetone. | [4] |

| pKa (Predicted) | 4.78 ± 0.10 | [2] |

Experimental Protocols

The determination of the physical properties of a compound like this compound relies on established laboratory techniques. Below are detailed methodologies for the key experiments.

Melting Point Determination (Open Capillary Tube Method)

The melting point is a critical indicator of purity. For a crystalline solid like this compound, a sharp melting range typically indicates high purity. The open capillary tube method is a standard and widely used technique.[3]

Methodology:

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or a digital melting point apparatus with a heated block).

-

Heating: The apparatus is heated gently. For an unknown substance, a rapid initial heating can determine an approximate melting point. For a more precise measurement, the temperature ramp should be slow, around 2 °C per minute, as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

Boiling Point Determination at Reduced Pressure

Due to its high boiling point at atmospheric pressure, this compound is typically distilled under reduced pressure to prevent decomposition. The reported boiling point of 173-174 °C was measured at a pressure of 2 mmHg.

Methodology:

-

Apparatus Setup: A vacuum distillation apparatus is assembled. This includes a round-bottom flask (distilling flask), a distillation head with a port for a thermometer, a condenser, a receiving flask, and a vacuum source connected via a vacuum adapter.

-

Sample and Boiling Chips: The distilling flask is charged with this compound and a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Evacuation: The system is carefully evacuated to the desired pressure (e.g., 2 mmHg), which is monitored with a manometer.

-

Heating: The distilling flask is heated gently using a heating mantle.

-

Observation: The temperature is monitored closely. The boiling point is the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb, which remains constant as the vapor and liquid are in equilibrium.

Solubility Determination

Understanding the solubility of this compound is crucial for selecting appropriate solvents for reactions, purification, and analysis.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities are chosen for testing (e.g., water, ethanol, methanol, chloroform, acetone, hexane).

-

Procedure: A small, measured amount of this compound (e.g., 25 mg) is placed into a test tube.[5] A small volume of the selected solvent (e.g., 0.75 mL) is added in portions.[5]

-

Mixing: After each addition, the test tube is vigorously shaken or vortexed to facilitate dissolution.[5]

-

Observation: The compound is classified as "soluble" if a clear, homogeneous solution is formed. It is "partially soluble" if some, but not all, of the solid dissolves, and "insoluble" if the solid does not appear to dissolve.[6] The long hydrophobic carbon chain of this compound leads to its insolubility in water, while the carboxylic acid group and the overall molecular structure allow for solubility in various organic solvents.[4]

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Approximately 5-25 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, Chloroform-d) in a clean, dry 5 mm NMR tube.[7][8] The solution should be free of any solid particles.[7]

-

Data Acquisition: The sample is placed in the NMR spectrometer. The spectrum is acquired at a specific frequency (e.g., 300 or 500 MHz). Key parameters to set include the number of scans, relaxation delay, and spectral width.

-

Data Analysis: The resulting spectrum is processed (Fourier transform, phasing, and baseline correction). The chemical shifts (δ), integration, and multiplicity (splitting pattern) of the peaks are analyzed to assign them to the different protons in the molecule.

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: A more concentrated solution is typically required for ¹³C NMR compared to ¹H NMR, often as much as will dissolve to form a saturated solution.[7][9] The same deuterated solvents can be used.

-

Data Acquisition: The spectrum is acquired on an NMR spectrometer, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

Data Analysis: The chemical shifts of the resulting peaks are compared to predicted values or spectral databases to assign each signal to a specific carbon atom in the this compound structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Attenuated Total Reflectance (ATR)-FT-IR Protocol:

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond).

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty ATR crystal is first collected. Then, the sample spectrum is recorded. The instrument measures the absorption of infrared radiation over a range, typically 4000-650 cm⁻¹.[10]

-

Data Analysis: The background is subtracted from the sample spectrum. The resulting spectrum is analyzed for characteristic absorption bands. For this compound, key peaks would include a broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹), a sharp C=O stretch also from the carboxylic acid (~1700 cm⁻¹), C-H stretching from the alkyl chain (~2900-2850 cm⁻¹), and a C-Br stretch (~650-550 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. Electrospray ionization (ESI) is a common soft ionization technique suitable for polar molecules like carboxylic acids.

ESI-MS Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent mixture, such as methanol or acetonitrile (B52724) with a small amount of water and often an acid (like formic acid) or a base to promote ionization.[11]

-

Data Acquisition: The solution is infused into the ESI source of the mass spectrometer. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be expected. The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion, confirming the molecular weight of the compound. Tandem MS (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions, which can provide further structural information.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive physical and structural characterization of a chemical compound like this compound.

Caption: Workflow for the physical and structural characterization of a chemical compound.

References

- 1. Page loading... [guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. 2017erp.com [2017erp.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 9. This compound(2834-05-1) 13C NMR spectrum [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 11-Bromoundecanoic Acid (CAS: 2834-05-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Bromoundecanoic acid, with the CAS number 2834-05-1, is a versatile bifunctional molecule that serves as a crucial building block in a multitude of applications, ranging from polymer synthesis and surface functionalization to the development of advanced drug delivery systems.[1] Its structure, featuring a terminal bromine atom and a carboxylic acid group separated by a ten-carbon aliphatic chain, allows for orthogonal chemical modifications, making it an invaluable tool for researchers in chemistry, materials science, and pharmacology. This technical guide provides a comprehensive overview of the core properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and data presented for easy reference.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[2] Its bifunctional nature, possessing both a reactive alkyl halide and a carboxylic acid, dictates its chemical behavior and wide-ranging utility.

Identifiers and Descriptors

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 2834-05-1 | [3] |

| Molecular Formula | C₁₁H₂₁BrO₂ | [3] |

| Molecular Weight | 265.19 g/mol | [3] |

| Canonical SMILES | C(CCCCCBr)CCCCC(=O)O | [3] |

| InChI | InChI=1S/C11H21BrO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10H2,(H,13,14) | [3] |

| InChIKey | IUDGNRWYNOEIKF-UHFFFAOYSA-N | [3] |

Physical and Chemical Data

| Property | Value | Reference(s) |

| Melting Point | 45-48 °C | |

| Boiling Point | 173-174 °C at 2 mmHg | |

| Density | ~1.216 g/cm³ | [2] |

| Flash Point | 113 °C | [2] |

| Water Solubility | Insoluble | [2] |

| XLogP3 | 4.5 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the methylene (B1212753) protons of the alkyl chain and the carboxylic acid proton. The protons adjacent to the bromine atom and the carbonyl group will be shifted downfield.[4] |

| ¹³C NMR | Resonances for the eleven carbon atoms, with the carbonyl carbon and the carbon bonded to the bromine atom appearing at characteristic chemical shifts.[4] |

| FT-IR | A broad O-H stretch from the carboxylic acid, C-H stretching from the alkyl chain, a sharp C=O stretch from the carbonyl group, and a C-Br stretch. |

| Mass Spectrometry | The molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of bromine.[4] |

Synthesis and Reactivity

Synthesis of this compound

The most common and industrially practiced synthesis of this compound involves the anti-Markovnikov hydrobromination of 10-undecenoic acid. This reaction is typically carried out in the presence of a radical initiator, such as a peroxide, and in the absence of free oxygen to achieve high yields of the terminal bromide.[5]

Materials:

-

10-Undecenoic acid

-

Toluene (B28343) (or another suitable solvent like benzene (B151609) or cyclohexane)

-

Hydrogen bromide (gas)

-

Benzoyl peroxide (or another radical initiator)

-

Nitrogen gas

Procedure:

-

In a reaction vessel equipped with a gas inlet, stirrer, and thermometer, dissolve 10-undecenoic acid in toluene. The mass ratio of toluene to undecylenic acid can range from 3:1 to 4:1.[6]

-

Add the radical initiator (e.g., benzoyl peroxide) to the solution.

-

Purge the reaction vessel with nitrogen gas to remove any oxygen.[5]

-

Cool the reaction mixture to 0-10 °C using an ice bath.

-

Bubble hydrogen bromide gas through the stirred solution while maintaining the temperature. The molar ratio of hydrogen bromide to undecylenic acid should be approximately 1.05:1.[7]

-

Monitor the reaction progress by techniques such as TLC or GC.

-

Upon completion, stop the flow of hydrogen bromide and purge the vessel with nitrogen to remove any excess HBr.

-

The reaction mixture can be further processed by direct freezing crystallization. Cool the solution to between -4 °C and -16 °C to crystallize the this compound.[7][8]

-

Filter the crystalline product and wash with cold solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent like toluene.

Yield: This process can achieve yields of over 90%.[6]

Key Reactions

The bifunctional nature of this compound allows for a variety of chemical transformations at both the carboxylic acid and the bromo-terminated ends.

The terminal bromine atom is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.[9]

-

Amination: Reaction with ammonia (B1221849) yields 11-aminoundecanoic acid, a monomer for Nylon-11.[4][10][11]

-

Azide (B81097) Formation: Reaction with sodium azide produces 11-azidoundecanoic acid, a precursor for "click" chemistry reactions.

-

Thiol Formation: Conversion to the corresponding thiol, 11-mercaptoundecanoic acid, is crucial for the formation of self-assembled monolayers on gold surfaces.

-

Ether Synthesis (Williamson Ether Synthesis): Reaction with an alkoxide leads to the formation of an ether linkage.[1][12][13][14]

Materials:

-

This compound

-

Aqueous ammonia (e.g., 28-32%)

-

Deionized water

Procedure:

-

In a pressure reactor, disperse this compound in an excess of aqueous ammonia. The molar ratio of ammonia to the acid is typically high (e.g., 10:1 or more).[6]

-

The reaction can be initiated at a low temperature (e.g., 0-10 °C) and then gradually heated to around 30-32 °C.[11]

-

Stir the reaction mixture vigorously for an extended period (e.g., 24-48 hours) until the starting material is consumed (monitored by TLC).

-

After the reaction is complete, heat the mixture to remove excess ammonia.

-

Cool the solution to induce crystallization of the 11-aminoundecanoic acid.

-

Filter the product, wash with cold water, and dry.

Yield: Yields can be up to 92.6%.[6]

The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction.

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) yields the corresponding ester.[14]

-

Amidation: Reaction with an amine using a coupling agent forms an amide bond.[1]

-

Cyclization: Intramolecular nucleophilic substitution where the carboxylate acts as a nucleophile to displace the bromide, forming a lactone (oxacyclododecan-2-one).[15][16]

Materials:

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

In a three-necked flask equipped with a stirrer and condenser, add potassium carbonate to dimethyl sulfoxide.

-

Heat the mixture to approximately 100 °C.

-

Slowly add a solution of this compound in DMSO to the heated mixture over about 1 hour with vigorous stirring.

-

After the addition is complete, allow the reaction to proceed for several hours.

-

Cool the mixture to room temperature and filter to remove the inorganic salts.

-

Dilute the filtrate with water and extract the product with a nonpolar solvent (e.g., petroleum ether).

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or chromatography to yield the lactone.

Yield: This procedure can result in yields of 79-83% for the monomeric lactone.[15]

Applications in Research and Development

Self-Assembled Monolayers (SAMs)

Derivatives of this compound, particularly 11-mercaptoundecanoic acid, are widely used to form self-assembled monolayers on gold surfaces. These SAMs create well-defined surfaces with terminal carboxylic acid groups that can be further functionalized, for example, for the immobilization of biomolecules in biosensors.[2][17][18][19][20][21][22]

Materials:

-

Gold-coated substrate (e.g., gold electrode, SPR chip)

-

11-Mercaptoundecanoic acid (MUA)

-

Ethanol (B145695) (absolute)

-

Deionized water

-

Nitrogen gas

Procedure:

-

Substrate Cleaning: Thoroughly clean the gold substrate. This can be done by rinsing with ethanol and deionized water, followed by drying under a stream of nitrogen. For a more rigorous cleaning, UV/ozone treatment can be employed.[23]

-

SAM Formation: Prepare a dilute solution of 11-mercaptoundecanoic acid in ethanol (e.g., 1-10 mM). Immerse the cleaned gold substrate in this solution.

-

Incubation: Allow the self-assembly to proceed for an extended period, typically 18-24 hours, at room temperature in a sealed container to prevent solvent evaporation and contamination.[22][23]

-

Rinsing: After incubation, remove the substrate from the thiol solution and rinse thoroughly with ethanol to remove any non-covalently bound molecules.

-

Drying: Dry the functionalized substrate under a stream of nitrogen.

-

Characterization: The formation and quality of the SAM can be characterized by techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).[22]

Polymer Synthesis

This compound can be utilized as an initiator for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique. The bromine atom serves as the initiating site for polymer chain growth, while the carboxylic acid group can be used for post-polymerization modification or for anchoring the initiator to a surface to grow polymer brushes.[3][24][25][26][27][28]

Materials:

-

Substrate with surface hydroxyl or amine groups (e.g., silicon wafer, glass slide)

-

11-Bromoundecanoyl chloride (prepared from this compound and a chlorinating agent like thionyl chloride)

-

Triethylamine or other base

-

Anhydrous solvent (e.g., toluene)

-

Monomer (e.g., methyl methacrylate, styrene)

-

ATRP catalyst (e.g., Cu(I)Br)

-

Ligand (e.g., PMDETA)

-

Solvent for polymerization

Procedure:

-

Initiator Immobilization:

-

Clean and activate the substrate surface to expose hydroxyl or amine groups.

-

React the substrate with 11-bromoundecanoyl chloride in the presence of a base to covalently attach the initiator to the surface.

-

Rinse the substrate thoroughly to remove any unreacted initiator.

-

-

Polymerization:

-

Place the initiator-functionalized substrate in a reaction vessel.

-

Add the monomer, ATRP catalyst, and ligand dissolved in a suitable solvent.

-

Degas the solution by several freeze-pump-thaw cycles and backfill with an inert gas.

-

Heat the reaction mixture to the desired temperature to initiate polymerization.

-

Allow the polymerization to proceed for the desired time to achieve the target polymer brush thickness.

-

-

Termination and Purification:

-

Stop the polymerization by exposing the reaction mixture to air.

-

Remove the substrate and wash it extensively with a good solvent for the polymer to remove any physisorbed polymer chains.

-

Dry the substrate.

-

Drug Delivery Systems

The bifunctional nature of this compound makes it an excellent linker molecule in the design of drug delivery systems.[29][30][31] It can be used to connect a targeting moiety to a therapeutic agent or to functionalize nanoparticles for drug encapsulation and controlled release.[6][32] Its derivative, 11-aminoundecanoic acid, is also used for these purposes.[31]

-

Linker-Drug Conjugation: The carboxylic acid end of this compound can be activated (e.g., with EDC/NHS) and reacted with an amine group on a drug molecule to form a stable amide bond. Alternatively, the bromo-end can be converted to an azide for click chemistry conjugation.[11][][34]

-

Functionalization of Nanoparticle Precursor: The other end of the linker-drug conjugate can be attached to a polymer or lipid that will form the nanoparticle. For example, if the bromo-end is free, it can be used in a polymerization reaction.

-

Nanoparticle Formulation: The functionalized polymer or lipid is then used to formulate nanoparticles, encapsulating the drug. This can be achieved through methods like nanoprecipitation or self-assembly.

-

Targeting Ligand Attachment (Optional): The surface of the nanoparticles can be further modified by attaching targeting ligands to direct the drug delivery system to specific cells or tissues.

Synthesis of Surfactants

This compound is a precursor for the synthesis of various surfactants, including esterquats and betaines. These amphiphilic molecules have applications in various industries.[23]

Step 1: Esterification

-

Convert this compound to its methyl ester, methyl 11-bromoundecanoate, by reacting it with methanol (B129727) in the presence of an acid catalyst.

Step 2: Amination

-

React methyl 11-bromoundecanoate with a secondary or tertiary amine (e.g., hexylamine, dodecylamine) to form the corresponding amine ester.

Step 3: Quaternization

-

Convert the amine ester to a quaternary ammonium (B1175870) salt (esterquat) by reacting it with an alkylating agent, such as methyl iodide.

Step 4: Saponification

-

Saponify the esterquat using a base like lithium hydroxide (B78521) (LiOH) to yield the final betaine (B1666868) product.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile chemical compound with a broad spectrum of applications in scientific research and industrial development. Its bifunctional nature allows for a wide range of chemical transformations, making it an essential building block for the synthesis of polymers, the functionalization of surfaces, the creation of novel surfactants, and the design of sophisticated drug delivery systems. The detailed protocols and data provided in this guide are intended to facilitate its effective use by researchers and professionals in their respective fields.

References

- 1. scholarship.richmond.edu [scholarship.richmond.edu]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. US8431728B2 - Process for the ammonolysis of this compound - Google Patents [patents.google.com]

- 5. US2772302A - Process for the production of this compound - Google Patents [patents.google.com]

- 6. CN103804209A - Method for preparing 11-aminoundecanoic acid by utilizing 10-undecenoic acid - Google Patents [patents.google.com]

- 7. CN102531879A - Method for preparing 11-bromo-undecanoic acid by direct freezing crystallization and device therefor - Google Patents [patents.google.com]

- 8. Method for preparing 11-bromo-undecanoic acid by direct freezing crystallization and device therefor - Eureka | Patsnap [eureka.patsnap.com]

- 9. cactus.utahtech.edu [cactus.utahtech.edu]

- 10. CN102256934B - Process for the ammonolysis of this compound - Google Patents [patents.google.com]

- 11. chemistry.illinois.edu [chemistry.illinois.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Electrochemical immunosensor modified with self-assembled monolayer of 11-mercaptoundecanoic acid on gold electrodes for detection of benzo[a]pyrene in water - Analyst (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. AN EVALUATION OF A GOLD SURFACE FUNCTIONALIZATION PROCEDURE FOR ANTIBODY BINDING AND PROTEIN DETECTION USING 11-MERCAPTOUNDECANOIC ACID (11-MUA) | Semantic Scholar [semanticscholar.org]

- 20. worldscientific.com [worldscientific.com]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. mdpi.com [mdpi.com]

- 24. Polymer Brushes: Efficient Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 29. benchchem.com [benchchem.com]

- 30. Toward the Scalable, Rapid, Reproducible, and Cost-Effective Synthesis of Personalized Nanomedicines at the Point of Care - PMC [pmc.ncbi.nlm.nih.gov]

- 31. benchchem.com [benchchem.com]

- 32. researchgate.net [researchgate.net]

- 34. What is Click Chemistry? | BroadPharm [broadpharm.com]

An In-depth Technical Guide to 11-Bromoundecanoic Acid: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 11-Bromoundecanoic acid, a bifunctional organic compound of significant interest in chemical synthesis and materials science. This document details its molecular structure, physicochemical properties, and key experimental protocols for its synthesis and derivatization, with a focus on providing actionable data and methodologies for laboratory applications.

Molecular Structure and Identification

This compound is a linear, medium-chain fatty acid derivative characterized by a carboxylic acid group at one terminus and a bromine atom at the other, connected by a ten-carbon methylene (B1212753) chain.[1][2] This bifunctional nature makes it a versatile building block for introducing a C11 spacer into various molecular architectures.[2]

The molecular structure can be visualized as follows:

Caption: 2D molecular structure of this compound.

Quantitative identifiers and molecular descriptors for this compound are summarized in the table below for precise identification and computational modeling.

| Identifier | Value | Citation(s) |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 2834-05-1 | [1][3][4] |

| Molecular Formula | C₁₁H₂₁BrO₂ | [1][4][5] |

| Molecular Weight | 265.19 g/mol | [1][4][5] |

| Canonical SMILES | C(CCCCCBr)CCCCC(=O)O | [1] |

| InChI | InChI=1S/C11H21BrO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10H2,(H,13,14) | [1][3] |

| InChIKey | IUDGNRWYNOEIKF-UHFFFAOYSA-N | [1][3] |

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are crucial for its handling, storage, and application in experimental settings. It typically appears as a white to beige crystalline solid.[5]

Table of Physicochemical Properties:

| Property | Value | Citation(s) |

| Melting Point | 45-48 °C | [5][6] |

| Boiling Point | 173-174 °C at 2 mmHg | [5][6][7] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [7][8] |

| Density | ~1.2 g/cm³ (estimate) | [5][8] |

| Water Solubility | Insoluble | [5] |

| Storage Temperature | 2-8°C, recommended in a cool, dark place | [5][9] |

| Stability | Stable. Incompatible with bases, oxidizing agents, reducing agents. | [5][6] |

Table of Spectroscopic Data Availability:

Spectroscopic analysis is essential for structural confirmation and purity assessment. Standard spectral data for this compound are publicly available through various chemical databases.

| Spectroscopic Technique | Database / Reference | Citation(s) |

| Mass Spectrometry | NIST Chemistry WebBook (Electron Ionization) | [1][8][10] |

| Infrared (IR) Spectroscopy | NIST/EPA Gas-Phase Infrared Database, PubChem | [1][3][8] |

| ¹H and ¹³C NMR | Spectra available from various commercial suppliers and databases. | [8] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and key reactions of this compound are provided below.

The most common synthesis route involves the anti-Markovnikov addition of hydrogen bromide (HBr) to 10-undecenoic acid, often in the presence of a peroxide initiator and in a non-polar solvent like toluene (B28343).[11][12][13] This reaction specifically yields the terminal bromo-derivative rather than the more stable secondary bromide.

Methodology:

-

Preparation: In a suitable reaction vessel, dissolve 10-undecenoic acid in toluene. The mass ratio of 10-undecenoic acid to toluene is typically in the range of 1:3 to 1:4.[13]

-

Initiation: Add a peroxide initiator (e.g., benzoyl peroxide) to the solution.[11]

-

Reaction: Purge the system to ensure the absence of free oxygen.[11] Bubble anhydrous hydrogen bromide gas through the solution. The reaction is typically carried out at a controlled temperature.

-

Work-up: After the reaction is complete, heat the solution to remove excess HBr. Wash the organic phase with water to remove any remaining water-soluble impurities.

-

Isolation: Recover the toluene solvent by distillation. The remaining crude product is this compound.[12]

Purification of the crude product is critical to achieving high-purity this compound suitable for subsequent reactions.

Methodology:

-

Dissolution: The crude this compound obtained from the synthesis step is maintained in a toluene solution.

-

Crystallization: The solution is transferred to a crystallization kettle and cooled to a temperature range of 15-20°C to induce crystallization.[6]

-

Filtration: The resulting white crystals are collected by vacuum filtration.

-

Drying: The purified crystals are dried to remove any residual solvent. This process yields high-purity this compound.[6]

A primary application of this compound is its conversion to 11-aminoundecanoic acid, the monomer for the biopolymer Polyamide 11 (Nylon-11).[2] This is achieved through a nucleophilic substitution reaction with ammonia (B1221849).

Methodology:

-

Dispersion: Disperse molten (or solid) this compound into a stirred, concentrated aqueous solution of ammonia (e.g., 20-50% by weight). A large molar excess of ammonia to the bromo-acid (e.g., 30:1) is used to minimize the formation of secondary amine byproducts.[14][15]

-

Gradual Heating: The reaction mixture is subjected to a gradual, non-isothermal heating schedule. For example, the temperature can be increased in stages from ~22°C to ~32°C over several hours.[14] This controlled heating ensures the complete consumption of the starting material while limiting side reactions.[2][15]

-

Isolation: Upon completion, the resulting 11-aminoundecanoic acid precipitates from the solution.

-

Purification: The product is collected by filtration, washed, and dried. Further purification can be achieved by redissolving the product, filtering, and recrystallizing it.[14]

Key Reactions and Applications

The dual functionality of this compound dictates its chemical reactivity and applications. The terminal bromine is readily displaced by nucleophiles (e.g., amines, thiols), while the carboxylic acid group can undergo esterification, amidation, or reduction.[2] Its most significant industrial application is as a precursor to Nylon-11.[2]

The logical workflow from a common starting material to the key monomer for polyamide synthesis is illustrated below.

Caption: Synthetic pathway from 10-Undecenoic acid to Polyamide 11.

Beyond its role in polymer science, this compound is used to create self-assembled monolayers (SAMs) on surfaces, as a linker in bioconjugation, and as an intermediate in the synthesis of complex organic molecules and pharmaceutical compounds.[2][5]

References

- 1. This compound | C11H21BrO2 | CID 17812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 95% | RUO | Sigma-Aldrich [benchchem.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound 99 2834-05-1 [sigmaaldrich.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | 2834-05-1 [chemicalbook.com]

- 7. 11-溴十一酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound | 2834-05-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. This compound [webbook.nist.gov]

- 11. US2772302A - Process for the production of this compound - Google Patents [patents.google.com]

- 12. Method for preparing 11-bromo-undecanoic acid by direct freezing crystallization and device therefor - Eureka | Patsnap [eureka.patsnap.com]

- 13. CN102531879A - Method for preparing 11-bromo-undecanoic acid by direct freezing crystallization and device therefor - Google Patents [patents.google.com]

- 14. CN102256934B - Process for the ammonolysis of this compound - Google Patents [patents.google.com]

- 15. US8431728B2 - Process for the ammonolysis of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 11-Bromoundecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predominant synthesis pathway for 11-bromoundecanoic acid, a valuable bifunctional molecule utilized as a key intermediate in the synthesis of various pharmaceuticals and polymers. The core of this synthesis lies in the anti-Markovnikov hydrobromination of 10-undecenoic acid.

Core Synthesis Pathway: Anti-Markovnikov Hydrobromination

The primary industrial and laboratory-scale synthesis of this compound is achieved through the free-radical addition of hydrogen bromide (HBr) to 10-undecenoic acid.[1][2][3] This reaction proceeds via an anti-Markovnikov mechanism, wherein the bromine atom adds to the terminal carbon of the alkene, yielding the desired ω-bromo fatty acid.[3][4] The presence of a radical initiator, such as an organic peroxide, is crucial to favor this pathway over the competing Markovnikov addition, which would result in the formation of 10-bromoundecanoic acid.[1][2][5]

The overall reaction can be summarized as follows:

CH₂(CH)₈COOH + HBr --(Peroxide)--> Br(CH₂)₁₀COOH

This process is favored for its high regioselectivity and efficiency.

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound, compiled from established procedures.

Materials and Reagents:

-

10-Undecenoic acid (Undecylenic acid)

-

Toluene (B28343) (or another suitable non-polar solvent like benzene (B151609) or petroleum ether)

-

Hydrogen bromide (gas)

-

Radical Initiator (e.g., Benzoyl Peroxide or AIBN)

-

Anhydrous sodium sulfate

-

Deionized water

-

Alkali solution (for scrubbing unreacted HBr)

Equipment:

-

Jacketed glass reactor or a three-necked round-bottom flask

-

Gas dispersion tube

-

Mechanical stirrer

-

Thermometer

-

Condenser

-

Crystallization vessel (with cooling capabilities)

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum pump

Procedure:

-

Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, gas dispersion tube, thermometer, and condenser, a solution of 10-undecenoic acid in toluene is prepared. The mass ratio of toluene to 10-undecenoic acid is typically in the range of 3:1 to 4:1.[6]

-

Initiator Addition: A catalytic amount of a radical initiator, such as benzoyl peroxide, is added to the solution. The amount of initiator is generally 0.5-4% of the mass of the 10-undecenoic acid.[7]

-

Cooling: The reaction mixture is cooled to a temperature between -5°C and 0°C.[6][8]

-

HBr Addition: Gaseous hydrogen bromide is bubbled through the cooled solution via the gas dispersion tube. The molar ratio of hydrogen bromide to 10-undecenoic acid should be approximately 1.05:1.[6][8] The temperature during the addition should be maintained between 0°C and 30°C.[6][8]

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.

-

Work-up: Upon completion of the reaction, the mixture is typically washed with water to remove any remaining HBr. The organic layer is then separated and dried over anhydrous sodium sulfate.

-

Solvent Removal: Toluene is removed under reduced pressure to yield the crude this compound.

-

Purification by Crystallization: The crude product is purified by crystallization. This can be achieved by dissolving the crude product in a minimal amount of hot solvent (e.g., petroleum ether or a mixture of solvents) and allowing it to cool slowly. A more specialized method involves freeze crystallization of the toluene solution at temperatures ranging from -4°C to -16°C, which can yield high-purity crystals.[6][8]

-

Isolation and Drying: The purified crystals of this compound are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value/Range | Reference |

| Starting Material | 10-Undecenoic Acid | General |

| Reagent | Hydrogen Bromide (gas) | General |

| Solvent | Toluene | [6][8] |

| Mass Ratio (Solvent:Substrate) | 3:1 to 4:1 | [6][8] |

| Initiator | Organic Peroxide (e.g., Benzoyl Peroxide) | [1][7] |

| Initiator Loading | 0.5 - 4% (by mass of substrate) | [7] |

| Molar Ratio (HBr:Substrate) | 1.05:1 | [6][8] |

| Reaction Temperature | 0 - 30 °C | [6][8] |

| Crystallization Temperature | -4 to -16 °C (for freeze crystallization) | [6][8] |

| Yield | >80% (up to 99.5% purity reported) | [1][8] |

Mandatory Visualization

Synthesis Pathway Diagram

References

- 1. US2772302A - Process for the production of this compound - Google Patents [patents.google.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Method for preparing 11-bromo-undecanoic acid by direct freezing crystallization and device therefor - Eureka | Patsnap [eureka.patsnap.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN102531879A - Method for preparing 11-bromo-undecanoic acid by direct freezing crystallization and device therefor - Google Patents [patents.google.com]

An In-depth Technical Guide to 11-Bromoundecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 11-Bromoundecanoic acid, a significant bifunctional molecule utilized in a variety of chemical syntheses, including pharmaceutical intermediates and polymer precursors. This document details its chemical identity, physicochemical properties, key experimental protocols, and applications.

Nomenclature

The standardized nomenclature and common synonyms for this compound are crucial for accurate identification in research and procurement.

-

Synonyms : A variety of synonyms are used in literature and commercial listings.[1][2][3] These include:

Physicochemical Properties

The following table summarizes the key quantitative data for this compound, providing a ready reference for experimental planning.

| Property | Value | Reference |

| Molecular Formula | C11H21BrO2 | [1][4] |

| Molecular Weight | 265.19 g/mol | [1][3] |

| CAS Number | 2834-05-1 | [1][3] |

| Appearance | White to beige crystalline solid/chunks | [1][3] |

| Melting Point | 45-48 °C | [3] |

| Boiling Point | 173-174 °C at 2 mmHg | |

| Density | ~1.289 g/cm³ (rough estimate) | [3][4] |

| Flash Point | >230 °F (>110 °C) | [3] |

| Water Solubility | Insoluble | [3][4] |

| pKa | 4.78 ± 0.10 (Predicted) | [3] |

| Storage Temperature | 2-8°C | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and further reaction of this compound are presented below. These protocols are foundational for its application in further chemical synthesis.

A common method for the preparation of this compound involves the anti-Markovnikov addition of hydrogen bromide to undecenoic acid, a reaction often initiated by a peroxide in the absence of free oxygen.[5]

-

Reaction Principle : The hydrobromination of the terminal alkene of undecenoic acid in the presence of a peroxide radical initiator leads to the bromine atom adding to the terminal carbon.

-

Materials :

-

Undecenoic acid

-

Hydrobromic acid (HBr)

-

A peroxide initiator (e.g., benzoyl peroxide)

-

A solvent with moderately reducing properties (e.g., toluene)[5]

-

-

Procedure :

-

Dissolve undecenoic acid in toluene (B28343) within a reaction vessel.

-

Add a catalytic amount of benzoyl peroxide.

-

Bubble anhydrous hydrobromic acid gas through the solution while maintaining the reaction temperature. The reaction should be carried out in the absence of free oxygen to prevent side reactions.[5]

-

Upon completion of the reaction, which can be monitored by techniques like thin-layer chromatography (TLC), the solvent is removed, often by distillation.[6]

-

The resulting crude product is then purified. One method involves washing the oil phase and then cooling to promote crystallization.[6]

-

The white crystals of this compound are then collected by vacuum filtration.[6]

-

This compound is a key precursor for 11-aminoundecanoic acid, a monomer used in the production of Polyamide 11 (Nylon 11).[7]

-

Reaction Principle : This is a nucleophilic substitution reaction where the bromine atom is displaced by an amino group from ammonia (B1221849).

-

Materials :

-

This compound

-

Aqueous ammonia (in excess)

-

-

Procedure :

-

Disperse molten or non-molten this compound in an aqueous solution of ammonia in a jacketed reactor equipped with a stirrer.[7]

-

The reaction is carried out with excess ammonia water under stirred conditions.[7]

-

The reaction medium is gradually heated. A typical protocol might involve starting at a low temperature (e.g., 15-25°C) and then incrementally increasing the temperature to control the reaction and minimize the formation of secondary amine impurities.[7] For example, a process might involve staged temperature increases from 22°C to 32°C over several hours.[7]

-

The reaction is driven to completion, consuming all the this compound.[7]

-

The resulting 11-aminoundecanoic acid can then be isolated through filtration, washing, and drying.[7]

-

Applications in Research and Drug Development

This compound serves as a versatile intermediate in various fields:

-

Pharmaceutical Industry : It is used as a chemical intermediate for synthesizing a range of pharmaceutical compounds.[3]

-

Antimalarial Drug Development : It acts as a reactant in the preparation of hydroxy-substituted naphthoquinone cations, which have shown antiplasmodial properties.[3]

-

Chemical Synthesis : It is a reactant for creating new chemical entities, such as 11-phenoxyundecyl phosphate (B84403) and 11-hydroxytetradecanoic acid.

-

Organic Chemistry Research : As a bromo-modified undecanoic acid, it is a valuable compound for studying the properties and reactions of similar molecules.[3]

Mandatory Visualizations

The following diagrams illustrate key synthetic pathways and relationships involving this compound.

References

- 1. This compound | C11H21BrO2 | CID 17812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sontaraorgano.com [sontaraorgano.com]

- 3. lookchem.com [lookchem.com]

- 4. echemi.com [echemi.com]

- 5. US2772302A - Process for the production of this compound - Google Patents [patents.google.com]

- 6. This compound | 2834-05-1 [chemicalbook.com]

- 7. CN102256934B - Process for the ammonolysis of this compound - Google Patents [patents.google.com]

Navigating the Solubility of 11-Bromoundecanoic Acid in Organic Solvents: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of key chemical intermediates is paramount to process optimization and synthetic success. This in-depth technical guide provides a comprehensive overview of the solubility profile of 11-bromoundecanoic acid in various organic solvents, complete with experimental protocols for solubility determination and a visual representation of the experimental workflow.

This compound, a bifunctional molecule with a terminal carboxylic acid and a primary alkyl bromide, is a versatile building block in organic synthesis. Its utility in the creation of self-assembled monolayers, bioconjugation, and polymer synthesis is well-documented. However, a critical aspect of its practical application lies in its solubility, which dictates the choice of reaction media and purification strategies. While extensive quantitative solubility data is not widely available in public literature, a qualitative understanding of its solubility characteristics can be established from various sources.

Core Solubility Profile

The solubility of this compound is governed by the interplay between its polar carboxylic acid head and its long, nonpolar eleven-carbon aliphatic chain. This amphiphilic nature results in its limited solubility in water and good solubility in a range of organic solvents. The following table summarizes the available qualitative solubility data for this compound in common organic solvents.

| Solvent | Chemical Formula | Solvent Type | Qualitative Solubility |

| Chloroform | CHCl₃ | Halogenated | Soluble[1] |

| Methanol | CH₃OH | Polar Protic | Soluble[1] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[1] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble[2] |

| Water | H₂O | Polar Protic | Insoluble[1][3][4] |

It is important to note that while one source mentions a solubility of 0.053 g/L at 30°C, the solvent is not specified, limiting the practical application of this quantitative data point[5].

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility data for their specific applications, experimental determination is often necessary. The following is a general protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method can be adapted to determine either qualitative or quantitative solubility.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Spatula

-

Test tubes or vials with caps

-

Vortex mixer or magnetic stirrer

-

Water bath or heating block (optional, for temperature-dependent studies)

-

Filtration apparatus (e.g., syringe filters)

-

Glassware for solvent evaporation (e.g., round-bottom flask, rotary evaporator)

Procedure for Qualitative Solubility Determination:

-

Sample Preparation: Accurately weigh a small, known amount of this compound (e.g., 10 mg) and place it into a clean, dry test tube.

-

Solvent Addition: Add a measured volume of the chosen organic solvent (e.g., 1 mL) to the test tube.

-

Mixing: Cap the test tube and vigorously mix the contents using a vortex mixer for 1-2 minutes to ensure thorough agitation.

-

Observation: Visually inspect the solution against a light source to determine if the solid has dissolved.

-

Soluble: The solid completely dissolves, forming a clear, homogeneous solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain suspended or settled at the bottom.

-

Insoluble: The solid does not appear to dissolve.

-

Procedure for Quantitative Solubility Determination (Equilibrium Method):

-

Prepare a Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Equilibration: Seal the vial and place it in a constant temperature environment (e.g., a water bath set to 25 °C). Agitate the mixture using a magnetic stirrer or shaker for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle completely.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a pre-weighed filter to remove any undissolved solid particles.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed container and carefully evaporate the solvent using a rotary evaporator or a stream of inert gas.

-

Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute.

-

Calculation: The solubility can then be calculated in terms of mass per unit volume (e.g., g/100 mL) using the following formula:

Solubility = (Mass of dissolved solid / Volume of solvent) * 100

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for the experimental determination of the solubility of a solid compound in an organic solvent.

Figure 1. A generalized workflow for determining the solubility of a solid in an organic solvent.

References

An In-depth Technical Guide to 11-Bromoundecanoic Acid: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Bromoundecanoic acid is a versatile bifunctional linear carboxylic acid of significant interest in materials science, nanotechnology, and the pharmaceutical industry. Its unique structure, featuring a terminal bromine atom and a carboxylic acid group, allows it to act as a valuable linker molecule for the conjugation of bioactive moieties and the functionalization of surfaces. This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for the determination of its melting and boiling points, and a discussion of its applications, particularly in the realm of targeted drug delivery.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] Its key physical properties are summarized in the table below, compiled from various sources. The observed ranges in melting and boiling points can be attributed to differences in purity and the conditions under which the measurements were taken.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₁BrO₂ | [1] |

| Molecular Weight | 265.19 g/mol | [2][3] |

| Melting Point | 45-59 °C | [1][2][3][][5][6][7] |

| Boiling Point | 173-174 °C at 2 mmHg190 °C at 18 mmHg | [][5][6][7] |

| Appearance | White to beige crystalline chunks or powder | [1][] |

| Solubility | Insoluble in water; Soluble in organic solvents such as chloroform, methanol, and ethanol. | [1][][7] |

Experimental Protocols

Accurate determination of melting and boiling points is crucial for verifying the purity of this compound. The following are detailed methodologies for these measurements.

Melting Point Determination using the Capillary Method

This method is widely used for determining the melting point of a crystalline solid.[8][9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for powdering the sample)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and, if necessary, finely powder it using a mortar and pestle.

-

Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube on a hard surface to pack the solid down. Repeat until you have a packed column of 2-3 mm of the solid at the bottom of the tube.

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat rapidly to about 15-20°C below the approximate melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[8]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range). A pure substance will have a sharp melting range of 1-2°C.

-

Boiling Point Determination using the Thiele Tube Method

This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it must first be melted.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat-resistant oil (e.g., mineral oil)

-

Bunsen burner or other heat source

-

Clamp and stand

Procedure:

-

Sample Preparation: Place a small amount of this compound into the small test tube and gently heat it until it melts.

-

Assembly:

-

Attach the small test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Place a capillary tube, with its sealed end up, into the molten sample in the test tube.

-

Clamp the Thiele tube to a stand and insert the thermometer and test tube assembly into the Thiele tube, ensuring the sample is below the level of the side arm. The heat-resistant oil should cover the sample.

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner. The convection currents in the oil will ensure uniform heating.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. Record this temperature.

-

Applications in Research and Drug Development

This compound is a bifunctional molecule that serves as a critical building block in organic synthesis and materials science.[] Its carboxylic acid group can anchor to various substrates, including metal surfaces, while the terminal bromine atom can be readily displaced through nucleophilic substitution, allowing for the attachment of a wide range of functional molecules.[] This makes it an ideal linker for applications in bioconjugation, biosensor development, and the creation of self-assembled monolayers (SAMs).[]

A particularly promising application is in the field of targeted drug delivery for cancer therapy. For instance, this compound can be used to functionalize gold nanoparticles (AuNPs) with targeting ligands, such as folic acid, to direct the nanoparticles to cancer cells that overexpress folate receptors.[5] The following workflow illustrates this process.

Figure 1: Experimental workflow for the functionalization of gold nanoparticles. This diagram illustrates the use of this compound as a linker to attach folic acid and a HYNIC chelator to gold nanoparticles for targeted cancer cell imaging and therapy.[5]

Synthesis Overview

The industrial synthesis of this compound is typically achieved through the anti-Markovnikov addition of hydrogen bromide (HBr) to 10-undecenoic acid, which is derived from castor oil. This reaction is often carried out in the presence of a peroxide initiator and in the absence of free oxygen to favor the formation of the terminal bromo- derivative over the internal one.

Figure 2: Synthesis of this compound. A simplified diagram showing the synthesis of this compound from 10-undecenoic acid via an anti-Markovnikov addition of HBr.

Conclusion

This compound is a valuable and versatile chemical compound with well-characterized physical properties. Its utility as a bifunctional linker is of particular importance in the fields of materials science and drug delivery. The experimental protocols provided herein offer standardized methods for the verification of its purity, while the outlined applications and synthetic pathway highlight its significance for researchers and professionals in drug development and related scientific disciplines.

References

- 1. Editorial: “Investigations into the use of organic and inorganic compounds as chemotherapeutic agents’’ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 95% | RUO | Sigma-Aldrich [benchchem.com]

- 5. US2772302A - Process for the production of this compound - Google Patents [patents.google.com]

- 6. This compound | C11H21BrO2 | CID 17812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Enhancing Drug Delivery Efficacy Through Bilayer Coating of Zirconium-Based Metal–Organic Frameworks: Sustained Release and Improved Chemical Stability and Cellular Uptake for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioconjugate Chemistry: Enabling Innovation and Fostering Community at the Nexus of Synthetic and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Data Analysis of 11-Bromoundecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 11-bromoundecanoic acid, a bifunctional organic compound utilized in synthetic organic chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Core Spectral Data

The spectral data for this compound is summarized below, providing key insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below. The data was acquired in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5 | Singlet (broad) | 1H | -COOH |

| 3.41 | Triplet | 2H | Br-CH₂ - |

| 2.35 | Triplet | 2H | -CH₂ -COOH |

| 1.85 | Quintet | 2H | Br-CH₂-CH₂ - |

| 1.63 | Quintet | 2H | -CH₂ -CH₂-COOH |

| 1.2-1.4 | Multiplet | 12H | -(CH₂)₆- |

Note: Data are estimated from the spectrum available from ChemicalBook.[1]

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~180.1 | C =O |

| ~34.1 | Br-C H₂- |

| ~33.9 | -C H₂-COOH |

| ~32.8 | Br-CH₂-C H₂- |

| ~29.3 | -(C H₂)₆- |

| ~29.1 | -(C H₂)₆- |

| ~28.7 | -(C H₂)₆- |

| ~28.1 | -(C H₂)₆- |

| ~24.7 | -C H₂-CH₂-COOH |

Note: Data are estimated from the spectrum available from ChemicalBook.[2]

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of atoms in a molecule and is used to determine the functional groups present. The characteristic absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2917, ~2849 | Strong | C-H stretch (alkane) |

| ~1708 | Strong | C=O stretch (carboxylic acid) |

| ~1465 | Medium | C-H bend (alkane) |

| ~1290 | Medium | C-O stretch (carboxylic acid) |

| ~930 | Broad | O-H bend (carboxylic acid dimer) |

| ~646 | Medium | C-Br stretch |

Note: Data are estimated from the gas-phase IR spectrum provided by the NIST Chemistry WebBook.[3]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the sample with high-energy electrons, leading to ionization and fragmentation. The resulting mass-to-charge (m/z) ratios provide information on the molecular weight and structure of the compound.

| m/z | Relative Intensity (%) | Tentative Fragment Assignment |

| 60 | 100 | [CH₃COOH₂]⁺ |

| 73 | 75 | [C₃H₅O₂]⁺ |

| 55 | 70 | [C₄H₇]⁺ |

| 41 | 65 | [C₃H₅]⁺ |

| 185/187 | 10 | [M - C₄H₇O₂]⁺ |

| 264/266 | <5 | [M]⁺ (Molecular Ion) |

Note: Data are derived from the mass spectrum provided by the NIST Chemistry WebBook. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) results in characteristic M/M+2 isotope patterns for bromine-containing fragments.[4]

Experimental Protocols

The following sections describe standardized methodologies for the acquisition of spectral data for solid organic compounds like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-